7-(Decyloxy)-2H-1-benzopyran-2-one

Description

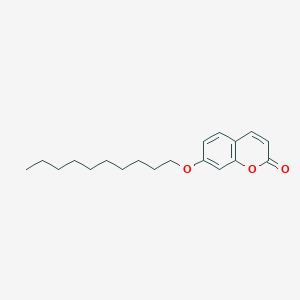

Structure

2D Structure

3D Structure

Properties

CAS No. |

116482-93-0 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

7-decoxychromen-2-one |

InChI |

InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-14-21-17-12-10-16-11-13-19(20)22-18(16)15-17/h10-13,15H,2-9,14H2,1H3 |

InChI Key |

PJEJJLRRMCNXJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Decyloxy 2h 1 Benzopyran 2 One and Analogous 7 Alkoxycoumarins

Established Synthetic Pathways for the 2H-1-Benzopyran-2-one Core

The formation of the fundamental coumarin (B35378) scaffold can be achieved through several well-established synthetic routes, primarily involving condensation and cyclization reactions.

Condensation Reactions in Coumarin Synthesis

Condensation reactions are a cornerstone of coumarin synthesis, with the Pechmann and Knoevenagel condensations being the most prominent methods.

The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the precursor to 7-(decyloxy)-2H-1-benzopyran-2-one, which is 7-hydroxycoumarin (also known as umbelliferone), resorcinol is typically reacted with ethyl acetoacetate in the presence of a strong acid catalyst like concentrated sulfuric acid. youtube.comjetir.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring, and subsequent dehydration to form the pyrone ring. wikipedia.org The reaction conditions can be harsh, but for activated phenols like resorcinol, milder conditions can be employed. youtube.com

Table 1: Examples of Pechmann Condensation for 7-Hydroxycoumarin Synthesis

| Phenol | β-Ketoester | Catalyst | Conditions | Yield | Reference |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | Below 10°C, then room temp. | Good | youtube.com |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110°C, solvent-free | High | scispace.com |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O | Microwave (800W), 260s | 55.25% | rasayanjournal.co.in |

| Resorcinol | Ethyl acetoacetate | Zr(SO₄)₂·4H₂O | Microwave (500W), 12 min | 87.5% | asianpubs.org |

The Knoevenagel condensation provides another versatile route to the coumarin core. This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine. nih.gov The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization and elimination to yield the coumarin ring. nih.govresearchgate.net Variations of this method have been developed to improve yields and employ greener reaction conditions. nih.gov

Cyclization Approaches to the Benzopyrone System

Intramolecular cyclization reactions are also employed to construct the benzopyrone system. These methods often start with precursors that already contain the necessary atoms for the heterocyclic ring. For instance, the cyclization of ortho-hydroxycinnamic acids or their esters can lead to the formation of the coumarin lactone ring.

More modern approaches involve transition-metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular hydroarylation of phenol-derived propiolates has been shown to be an efficient method for coumarin synthesis. organic-chemistry.org Another approach involves the electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, which can produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov These methods offer alternative pathways to the coumarin core, often with high regioselectivity and functional group tolerance. organic-chemistry.orgnih.gov

O-Alkylation Strategies for 7-Position Functionalization

The introduction of the decyloxy group at the 7-position of the coumarin ring is typically achieved through the O-alkylation of the corresponding 7-hydroxycoumarin precursor.

Williamson Ether Synthesis in 7-Alkoxycoumarin Preparation

The Williamson ether synthesis is the most common and straightforward method for preparing 7-alkoxycoumarins. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by the phenoxide ion of 7-hydroxycoumarin. masterorganicchemistry.comwikipedia.org The reaction is typically carried out by first deprotonating the hydroxyl group of 7-hydroxycoumarin with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide. masterorganicchemistry.comresearchgate.net This is followed by the addition of an alkylating agent, in this case, a decyl halide (e.g., 1-bromodecane or 1-iododecane). masterorganicchemistry.com

The general reaction is as follows:

7-Hydroxycoumarin + Base → 7-Coumarinyloxide anion 7-Coumarinyloxide anion + Decyl halide → this compound + Halide salt

A biomimetic synthesis of 7-isopentenyloxycoumarin, a related natural product, utilizes this principle by reacting umbelliferone with 3,3-dimethylallyl bromide in refluxing acetone with potassium carbonate as the base. mdpi.com

Optimization of Alkylation Conditions and Reaction Efficiencies

The efficiency of the Williamson ether synthesis for 7-alkoxycoumarins can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. For instance, the use of a strong, non-nucleophilic base like potassium carbonate is common to avoid side reactions. researchgate.net Solvents such as acetone, dimethylformamide (DMF), or tetrahydrofuran (THF) are frequently employed. researchgate.netmdpi.com

Reaction conditions for the synthesis of analogous 7-alkoxycoumarins have been reported with high yields. For example, the synthesis of ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate was achieved with a 91% yield. rsc.org Optimization studies often involve screening different bases and solvents to maximize the yield and minimize reaction times. For challenging alkylations, stronger bases like sodium hydride in an anhydrous solvent like THF may be necessary to ensure complete deprotonation of the hydroxyl group. researchgate.net

Table 2: Conditions for Williamson Ether Synthesis of 7-Alkoxycoumarins

| 7-Hydroxycoumarin Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 7-Hydroxycoumarin | Dibromoalkanes | K₂CO₃ | Acetone | 60°C, 6-12 h | 46-71% | mdpi.com |

| 7-Hydroxycoumarin dimer | N-Boc-3-bromopropylamine | K₂CO₃ | DMF | 100-110°C | - | researchgate.net |

| Ethyl 7-hydroxy-2-oxo-chromene-3-carboxylate | Decyl bromide | K₂CO₃ | DMF | - | 91% | rsc.org |

| Umbelliferone | 3,3-Dimethylallyl bromide | K₂CO₃ | Acetone | Reflux | - | mdpi.com |

Modern Synthetic Techniques and Sustainable Protocols for Coumarin Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. The synthesis of coumarin derivatives has also benefited from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate coumarin synthesis. Both Pechmann and Knoevenagel condensations have been successfully performed under microwave irradiation, often leading to significantly reduced reaction times and improved yields. mdpi.comresearchgate.netrsc.org For example, 7-hydroxy-4-methylcoumarin has been synthesized from resorcinol and ethyl acetoacetate using a microwave-assisted, solvent-free method with p-toluenesulfonic acid (PTSA) as a catalyst, achieving a 48.36% yield in just 150 seconds. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of coumarins. The use of ultrasonic irradiation can enhance reaction rates and yields by promoting efficient mixing and mass transfer. scirp.orgresearchgate.net This method has been employed for the synthesis of 3-substituted coumarins via Knoevenagel condensation and for the preparation of 3-aryl coumarins, demonstrating the versatility of sonochemistry in this field. scirp.orgresearchgate.net

The use of green catalysts and solvents is a key aspect of sustainable coumarin synthesis. Ionic liquids have been utilized as both catalysts and recyclable reaction media for Knoevenagel and Pechmann condensations. organic-chemistry.orgtandfonline.com Solid acid catalysts, such as Amberlyst-15 and zeolite β, have been employed in solvent-free Pechmann reactions, offering advantages in terms of catalyst recyclability and reduced waste generation. scispace.commdpi.com Furthermore, reactions have been developed in environmentally benign solvents like water, or under solvent-free conditions, aligning with the principles of green chemistry. nih.govrsc.orgjetir.org

Green Chemistry Approaches in Coumarin Synthesis

In recent years, the principles of green chemistry have been extensively applied to the synthesis of coumarins to minimize waste, reduce energy consumption, and avoid hazardous materials. These approaches are highly relevant for the industrial production of 7-hydroxycoumarins, the key precursors for 7-alkoxy derivatives.

Solvent-Free and Solid-State Reactions: A significant green approach is the move towards solvent-free reaction conditions, which reduces the generation of volatile organic compound (VOC) waste. The Pechmann condensation, a classic method for synthesizing 7-hydroxycoumarins from resorcinol and a β-ketoester, has been successfully adapted to solvent-free protocols. scispace.comresearchgate.net These reactions are often facilitated by heterogeneous solid acid catalysts, which can be easily recovered and reused. scispace.comresearchgate.netnih.gov Mechanochemical synthesis, using techniques like ball milling, represents another solvent-free method that proceeds at ambient temperature, offering advantages such as high yields, scalability, and simple purification without the need for column chromatography. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasound has proven highly effective in accelerating coumarin synthesis. eurekaselect.com Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times from hours to minutes and improve product yields compared to conventional heating methods. rsc.orgeurekaselect.commdpi.com For instance, 7-hydroxy-4-methylcoumarin has been synthesized in high yield (97%) in just 20 minutes using the solid acid catalyst Amberlyst-15 under microwave irradiation. mdpi.com

Similarly, ultrasound-assisted synthesis provides an energy-efficient alternative, promoting reactions through acoustic cavitation. scirp.orgtandfonline.com This technique offers benefits such as mild reaction conditions, short reaction times, and high yields, all while being environmentally friendly. tandfonline.comiau.ir

Eco-Friendly Catalysts: The replacement of hazardous and corrosive traditional acid catalysts like concentrated sulfuric acid is a key goal in green coumarin synthesis. Research has focused on several alternatives:

Heterogeneous Solid Acids: Reusable catalysts such as Amberlyst-15, zeolites, and silica-supported acids (e.g., HClO₄·SiO₂) are advantageous as they are easily separated from the reaction mixture, minimizing acidic waste streams. scispace.comresearchgate.netnih.gov

Natural Organic Acids: Naturally occurring, biodegradable, and inexpensive acids like citric acid, oxalic acid, and tartaric acid have been effectively used as promoters for the Pechmann condensation under solvent-free conditions, offering a greener alternative to mineral acids. connectjournals.com

The following table summarizes the yield of 7-hydroxy-4-methylcoumarin, a common precursor, using different green chemistry approaches.

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Amberlyst-15 | Solvent-free, Microwave (100°C) | 20 min | 97 | nih.gov |

| Amberlyst-15 | Solvent-free, Thermal (110°C) | 30 min | 95 | scispace.com |

| p-Toluene sulfonic acid (PTSA) | Solvent-free, Microwave (800W) | 150 s | 48.36 | researchgate.net |

| Natural Acids (e.g., citric, oxalic) | Solvent-free, Microwave | 3-10 min | 85-94 | connectjournals.com |

| Methanesulfonic acid | Solvent-free, Ball Milling | 30-45 min | 90-98 | rsc.org |

Catalytic Methods for Complex Coumarin Derivative Construction

The construction of more complex coumarin derivatives often requires advanced catalytic methods that go beyond the simple condensation reactions used for the basic scaffold. These methods enable the introduction of diverse functional groups and the formation of hybrid molecules.

The Pechmann condensation itself can be optimized with a variety of catalysts to improve efficiency and yield. While traditional methods use strong mineral acids, modern approaches employ catalysts like trifluoroacetic acid, phosphorus pentoxide, and various Lewis acids such as ZrCl₄ and TiCl₄. nih.govjsynthchem.com A significant advancement is the use of heterogeneous solid acid catalysts, which offer enhanced reusability and operational simplicity. Catalysts like phosphotungstic acid and poly(4-vinylpyridinium) hydrogen sulfate have been used effectively under solvent-free or ultrasound-assisted conditions. nih.govresearchgate.net

For the construction of more elaborate structures, multicomponent reactions (MCRs) catalyzed by substances like FeCl₃ or sulfamic acid have been developed. nih.gov These reactions allow for the one-pot synthesis of complex molecules, such as coumarin-3-carboxylic esters or coumarin-pyrimidine hybrids, by combining three or more reactants. nih.gov This approach is highly efficient for building molecular complexity in a single step. For example, coumarin-pyrazole hybrids have been constructed via a one-pot, three-component reaction using acetic acid as a catalyst under microwave irradiation.

The table below provides examples of various catalytic systems used in the synthesis of different coumarin derivatives.

| Reaction Type | Reactants | Catalyst | Conditions | Product Type | Reference |

| Pechmann Condensation | Phenols, β-ketoesters | Phosphotungstic Acid (PTA) | Solvent-free | Substituted Coumarins | researchgate.net |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound, Room Temp | 7-hydroxy-4-methylcoumarin | nih.gov |

| Multicomponent Reaction | Salicylaldehydes, Ethyl acetoacetate, Benzaldehydes | CoCl₂ Complex on Al-SBA-15 | Ultrasound | 3-Cinnamoyl Coumarins | tandfonline.com |

| Multicomponent Reaction | 4-hydroxycoumarin (B602359), Aldehydes, 6-aminouracil | Sulfamic Acid | Ultrasound | Coumarin-pyrimidine hybrids | |

| Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid | Sodium azide or K₂CO₃ | Water, Room Temp | Coumarin-3-carboxylic acids | nih.gov |

Diversity-Oriented Synthesis and Analogue Generation

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules, which is crucial for discovering compounds with novel properties. For coumarins, DOS strategies focus on modifying the core structure at various positions to generate libraries of analogues. The synthesis of this compound is a specific instance of analogue generation, where the property of the parent 7-hydroxycoumarin is modulated by the introduction of a long alkoxy chain.

A primary method for generating analogues of this compound is the Williamson ether synthesis, starting from a common 7-hydroxycoumarin precursor. By reacting the precursor with a variety of alkyl halides of different lengths and functionalities (e.g., decyl bromide, isopentenyl bromide, benzyl (B1604629) bromide), a diverse library of 7-alkoxycoumarins can be readily created. researchgate.netnih.gov This allows for systematic investigation into how the nature of the alkoxy chain affects the compound's physicochemical and biological properties. nih.gov

Another powerful strategy for generating diversity is the use of chemical transformations that modify the coumarin core. For example, the Smiles rearrangement offers a transition-metal-free method to convert readily available 7-hydroxycoumarins into a wide range of N-alkyl and N-aryl 7-aminocoumarins. nih.gov This reaction proceeds by first alkylating the 7-hydroxyl group with an α-bromoacetamide, followed by a tandem rearrangement and hydrolysis, effectively replacing the oxygen linkage with a nitrogen one and expanding the accessible chemical space. nih.gov

Multicomponent reactions are also inherently suited for diversity-oriented synthesis. By systematically varying each of the starting components (e.g., substituted salicylaldehydes, different β-ketoesters, various aldehydes), large libraries of structurally complex coumarins can be assembled efficiently. This combinatorial approach is a cornerstone of modern analogue generation for exploring structure-activity relationships.

Advanced Spectroscopic and Structural Characterization of 7 Decyloxy 2h 1 Benzopyran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 7-(decyloxy)-2H-1-benzopyran-2-one, both ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 7-alkoxycoumarin is characterized by distinct signals for the aromatic protons of the coumarin (B35378) core, the vinylic protons of the pyrone ring, and the aliphatic protons of the decyloxy chain.

In the aromatic region, a doublet is expected for the proton at the C5 position, influenced by the adjacent C6 proton. The protons at C6 and C8 typically appear as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons. A key feature of 7-substituted coumarins is the upfield shift of the C6 and C8 protons due to the electron-donating effect of the alkoxy group. rsc.org The vinylic protons at C3 and C4 appear as doublets with a characteristic coupling constant.

The decyloxy chain protons present a series of signals in the aliphatic region of the spectrum. The two protons of the methylene (B1212753) group attached directly to the oxygen atom (O-CH₂) are the most deshielded of the chain and appear as a triplet. The subsequent methylene groups appear as a broad multiplet, and the terminal methyl group (CH₃) appears as a triplet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum is characterized by signals for the carbonyl carbon of the lactone, the aromatic and vinylic carbons of the coumarin core, and the aliphatic carbons of the decyloxy chain.

The carbonyl carbon (C2) of the lactone ring is typically observed in the downfield region of the spectrum. The carbon atoms of the benzene (B151609) ring and the pyrone ring appear in the aromatic/vinylic region. The carbon atom attached to the decyloxy group (C7) is significantly shifted downfield due to the ether linkage. The carbon atoms of the decyloxy chain appear in the aliphatic region, with the terminal methyl carbon being the most upfield signal. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data is predicted based on analogous compounds like ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate. rsc.org

| ¹H NMR (predicted) | ¹³C NMR (predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-3 | ~6.3 | d | C2 | ~161.0 |

| H-4 | ~7.6 | d | C3 | ~112.0 |

| H-5 | ~7.4 | d | C4 | ~143.0 |

| H-6 | ~6.8 | dd | C4a | ~112.5 |

| H-8 | ~6.8 | d | C5 | ~128.5 |

| O-CH₂ | ~4.0 | t | C6 | ~112.8 |

| (CH₂)₈ | ~1.2-1.8 | m | C7 | ~162.5 |

| CH₃ | ~0.9 | t | C8 | ~101.5 |

| C8a | ~156.0 | |||

| O-CH₂ | ~69.0 | |||

| (CH₂)₈ | ~22.0-32.0 | |||

| CH₃ | ~14.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent parts.

The most prominent feature in the IR spectrum of a coumarin is the strong absorption band of the C=O stretching vibration of the α,β-unsaturated lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrone ring are observed in the 1620-1450 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage and the lactone are found in the 1300-1000 cm⁻¹ region. The presence of the long alkyl chain of the decyloxy group is confirmed by the C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. rsc.org

Table 2: Principal FTIR Absorption Bands for this compound Data is based on analogous compounds like ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2925, ~2855 | C-H stretching (alkane) |

| ~1720 | C=O stretching (lactone) |

| ~1610, ~1560, ~1500 | C=C stretching (aromatic) |

| ~1280 | C-O-C stretching (aryl ether) |

| ~1130 | C-O stretching (lactone) |

| ~840 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.

For this compound, the expected exact mass can be calculated and confirmed by HRMS. The fragmentation pattern in electron ionization (EI) mass spectrometry for coumarins typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical cation. researchgate.net Further fragmentation of the decyloxy chain would involve cleavage of C-C bonds, leading to a series of fragment ions separated by 14 mass units (CH₂).

In the case of the analog, ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate, the high-resolution mass spectrum showed a protonated molecular ion [M+H]⁺ at m/z 375.2173, which is consistent with the calculated mass for its elemental formula, C₂₂H₃₀O₅. rsc.org For this compound (C₁₉H₂₆O₃), the expected [M+H]⁺ would be approximately 303.19.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, studies on analogous 7-substituted coumarins, such as 7-benzoyloxycoumarin, reveal key structural features. nih.gov

The coumarin ring system is typically found to be essentially planar. The substituent at the 7-position, in this case, the decyloxy group, will have a specific conformation in the solid state, which is influenced by crystal packing forces. The long alkyl chain is likely to adopt an extended, all-trans conformation to maximize van der Waals interactions and achieve efficient packing in the crystal lattice. nih.gov The crystal structure would be stabilized by intermolecular interactions such as C-H···O hydrogen bonds and van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the coumarin chromophore.

Coumarins typically exhibit two main absorption bands in the UV region, corresponding to π-π* transitions. For 7-alkoxy substituted coumarins, the presence of the electron-donating alkoxy group at the 7-position causes a bathochromic (red) shift of the long-wavelength absorption band compared to the unsubstituted coumarin. This is due to the extension of the conjugated system through intramolecular charge transfer (ICT) from the electron-donating group to the electron-withdrawing lactone moiety. rsc.org The analog, ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylate, exhibits a strong absorption band at around 353 nm in chloroform. rsc.org A similar absorption maximum is expected for this compound.

Fluorescence Spectroscopy for Photophysical Property Assessment of 7-Alkoxycoumarins

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules (fluorophores). Coumarins, particularly those with an electron-donating group at the 7-position, are well-known for their strong fluorescence. nih.govrsc.org

Characterization of Excitation and Emission Spectra

The fluorescence of 7-alkoxycoumarins arises from the de-excitation of the first singlet excited state (S₁) to the ground state (S₀). The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, typically resembles the absorption spectrum. The emission spectrum is a plot of fluorescence intensity versus emission wavelength and is generally a mirror image of the long-wavelength absorption band.

The substitution at the 7-position with an alkoxy group significantly enhances the fluorescence intensity. rsc.org This is attributed to the promotion of an intramolecular charge transfer (ICT) process upon excitation, leading to a more polar excited state and a larger Stokes shift (the difference between the absorption and emission maxima). The excitation wavelengths for 7-hydroxycoumarin derivatives typically range from 300 to 420 nm, with emission wavelengths between 350 and 500 nm. nih.gov For this compound, a strong blue-green fluorescence is expected. The exact excitation and emission maxima will be influenced by the solvent polarity, with more polar solvents generally causing a red shift in the emission spectrum due to the stabilization of the polar excited state.

Investigation of Environmental Sensitivity and Polarity-Dependent Fluorescence

The fluorescence characteristics of coumarin derivatives, including this compound, are highly sensitive to the surrounding environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, provides valuable insights into the electronic properties of the molecule in its ground and excited states. The changes observed in the absorption and emission spectra with varying solvent polarity are indicative of the nature and extent of solute-solvent interactions.

Detailed research findings on closely related 7-alkoxycoumarins reveal a significant dependence of their photophysical properties on the solvent environment. Spectroscopic studies on these compounds in various solvents demonstrate that while the absorption maximum shows a slight shift, the fluorescence emission maximum undergoes a more pronounced bathochromic (red) shift as the solvent polarity increases. This behavior is a hallmark of molecules that possess a larger dipole moment in the excited state than in the ground state.

The underlying mechanism for this observation is an intramolecular charge transfer (ICT) from the electron-donating 7-alkoxy group to the electron-accepting lactone carbonyl group of the coumarin core upon photoexcitation. In non-polar solvents, the emission occurs from a locally excited (LE) state. However, in polar solvents, the excited state is stabilized through dipolar interactions with the solvent molecules, leading to a more polar, charge-separated state and consequently, a lower energy emission.

A study on 7-oxy(5-selenocyanato-pentyl)-2H-1-benzopyran-2-one, a compound with a similar 7-alkoxy substituent, provides a clear illustration of this polarity-dependent fluorescence. The absorption maximum of this compound shifts minimally, from 319 nm in the non-polar solvent n-heptane to 324 nm in the polar solvent water. In contrast, the fluorescence emission maximum exhibits a significant red shift from 378 nm in n-heptane to 397 nm in water. researchgate.net This substantial change in the Stokes shift, which is the difference between the absorption and emission maxima, underscores the pronounced environmental sensitivity of the fluorescent probe.

The fluorescence quantum yield (Φf) of these coumarin derivatives is also markedly affected by the solvent polarity. Generally, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. researchgate.net This quenching of fluorescence in polar solvents is often attributed to the stabilization of the ICT state, which can open up non-radiative decay pathways, thus reducing the efficiency of light emission. For instance, the fluorescence quantum yield of 7-oxy(5-selenocyanato-pentyl)-2H-1-benzopyran-2-one decreases from 0.53 in n-heptane to 0.15 in water. researchgate.net

The following tables summarize the photophysical properties of a representative 7-alkoxycoumarin derivative in a range of solvents with varying polarities, illustrating the typical trends expected for this compound.

Table 1: Photophysical Properties of a Representative 7-Alkoxycoumarin in Various Solvents Data adapted from a study on 7-oxy(5-selenocyanato-pentyl)-2H-1-benzopyran-2-one, which is structurally similar to this compound. researchgate.net

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|---|

| n-Heptane | 31.1 | 319 | 378 | 4995 | 0.53 |

| Cyclohexane | 31.2 | 320 | 380 | 4988 | 0.48 |

| Dioxane | 36.0 | 321 | 384 | 5122 | 0.42 |

| Ethyl Acetate | 38.1 | 322 | 386 | 5169 | 0.35 |

| Acetonitrile (B52724) | 45.6 | 323 | 390 | 5347 | 0.25 |

| Methanol (B129727) | 55.4 | 324 | 395 | 5585 | 0.18 |

Computational Chemistry and Theoretical Modeling of 7 Decyloxy 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to explore the intricacies of molecular systems. For 7-(decyloxy)-2H-1-benzopyran-2-one, DFT calculations have been instrumental in predicting its structural and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a larger gap implies higher stability and lower reactivity. researchgate.net In related benzofuran (B130515) derivatives, FMO analysis has revealed that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.netrsc.org For this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of the molecule likely to donate electrons (nucleophilic sites). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of the molecule likely to accept electrons (electrophilic sites). youtube.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. chemrxiv.orgscispace.com These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. bhu.ac.in For coumarin (B35378) derivatives, MEP analysis helps to identify the reactive sites, such as the carbonyl oxygen, which is expected to be a region of high negative potential. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV Absorption Maxima)

DFT calculations can also predict various spectroscopic parameters. Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing valuable information for structural elucidation. nih.govmdpi.com Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), which can help in understanding the electronic transitions within the molecule. researchgate.net

Molecular Docking and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can predict how this compound might interact with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. derpharmachemica.comnih.gov For coumarin derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.gov The results of these studies, often expressed as a docking score, can suggest the likelihood of a strong interaction. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its target protein over time. mdpi.com These simulations can assess the stability of the docked complex and provide insights into the conformational changes that may occur upon binding. mdpi.com

| Computational Technique | Purpose | Key Insights |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a macromolecule. nih.govsemanticscholar.org | Identifies potential binding modes and ranks compounds based on their predicted binding strength. mdpi.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. mdpi.com | Assesses the stability of the ligand-protein complex and reveals dynamic aspects of the interaction. mdpi.com |

Prediction of Ligand-Target Interactions

Computational docking and molecular dynamics simulations are powerful tools for predicting how this compound interacts with biological macromolecules. These methods model the compound's binding pose and stability within the active site of a target protein, offering a rationale for its mechanism of action at a molecular level.

Studies on similar coumarin derivatives have demonstrated their potential to interact with a variety of protein targets. For instance, molecular docking simulations have been employed to screen coumarin libraries against targets implicated in neuroinflammation, such as the NLRP3 inflammasome. nih.gov In these studies, coumarin derivatives were identified that showed a higher binding affinity than known inhibitors. nih.gov Similarly, docking studies on coumarin-pyrimidine hybrids against enzymes like α-amylase and α-glucosidase have been used to elucidate their inhibitory potential. nih.gov

A common target for coumarin derivatives is P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer. nih.gov Computational models of P-gp have been constructed to screen for inhibitors, with docking studies predicting strong binding affinities for various compounds. nih.govresearchgate.net For 7-alkoxy-coumarins, the long hydrophobic decyloxy chain is predicted to play a significant role in anchoring the ligand within the transmembrane binding pocket of P-gp, which is known to accommodate hydrophobic and amphipathic molecules. nih.gov

Molecular dynamics (MD) simulations further refine these predictions by assessing the stability of the ligand-protein complex over time. A 100-nanosecond MD simulation of a coumarin derivative complexed with the SARS-CoV-2 main protease (Mpro) revealed that the ligand remained stably bound within the active site, indicating robust interactions. nih.gov Such simulations are crucial for confirming that the predicted binding pose is conformationally stable. nih.govnih.gov

The general approach involves several key steps:

Target Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) and prepared by removing water molecules and adding charges. derpharmachemica.com

Ligand Preparation: The 2D structure of this compound is drawn and converted to a 3D, energy-minimized conformation. derpharmachemica.com

Molecular Docking: Software like AutoDock Vina is used to predict the most likely binding poses and estimate the binding energy. nih.govresearchgate.net

Post-Docking Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site.

Analysis of Binding Affinities and Conformational Stability in Target Recognition

Beyond predicting the binding pose, computational methods quantify the strength of the interaction (binding affinity) and assess the conformational stability of both the ligand and the target protein upon binding.

Binding affinity is often estimated as a binding free energy value (e.g., in kcal/mol) during docking calculations. nih.gov For example, docking studies of potential P-gp inhibitors have predicted binding affinities ranging from -7.2 to -8.9 kcal/mol. nih.gov More rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to MD simulation trajectories to calculate binding free energies more accurately. nih.gov These calculations have shown that lipophilic, van der Waals, and Coulombic energy terms are often the major contributors to the binding of coumarin derivatives. nih.gov

Conformational stability is evaluated using metrics from MD simulations:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from their initial positions. A stable RMSD trajectory suggests the system has reached equilibrium and the complex is stable. nih.gov For a coumarin-protease complex, a stable RMSD between 0.5 nm and 0.65 nm over 100 ns indicated robust binding. nih.gov

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. nih.gov

Studies on 7-aryl-7-hydroxycoumarins have also been conducted to determine their relative binding affinity (RBA) for human estrogen receptors, demonstrating the broad applicability of these analyses. nih.gov The conformational changes and stability of the ligand within the binding pocket are essential for effective target recognition and subsequent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

QSAR models are developed for various biological activities of coumarin derivatives, including antioxidant, enzyme inhibitory, and anticancer effects. researchgate.netnih.govbas.bg The process involves compiling a dataset of coumarin analogues with experimentally measured activities (e.g., IC₅₀ values), calculating various molecular descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. researchgate.netnih.gov

For instance, a QSAR model for the antioxidant activity of 37 coumarin derivatives was developed using MLR. researchgate.netnih.gov The model's robustness was confirmed through internal and external validation, achieving a high correlation coefficient (r²) of 0.924 for the training set and 0.887 for the external test set. researchgate.netnih.gov Similarly, a QSAR model for Monoamine Oxidase B (MAO-B) inhibition by coumarin derivatives showed a significant correlation (R² = 0.93) between the computed binding energies and the experimental inhibitory activities. sciprofiles.com

These validated models can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. researchgate.netnih.gov

Table 1: Example of a QSAR Model for Antioxidant Activity of Coumarin Derivatives nih.gov Data is illustrative of typical QSAR model parameters and does not represent the specific compound this compound.

| Model Parameter | Value | Description |

|---|---|---|

| n (Training Set) | 30 | Number of compounds in the training set. |

| n (Test Set) | 7 | Number of compounds in the test set for external validation. |

| r² (Training Set) | 0.924 | Coefficient of determination, indicating the model's fit to the training data. |

| q² (Cross-validation) | Not specified | Cross-validated r², indicating the model's internal predictivity. |

| r² (External Test Set) | 0.887 | Predictive r² for the external test set, indicating the model's predictive power. |

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For coumarin derivatives, several key descriptors have been identified across different studies:

Lipophilicity/Hydrophobicity: Often represented by logP or the lipophilicity-index π, this is crucial for membrane permeability and hydrophobic interactions within binding sites. researchgate.netnih.govbas.bg

Electronic Descriptors: Properties like polarizability, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are linked to a compound's reactivity and ability to participate in charge-transfer interactions. bas.bg

Topological and Steric Descriptors: These describe the size, shape, and complexity of the molecule. For instance, the van der Waals surface area of hydrophobic atoms has been linearly correlated with P-gp inhibitory activity. nih.gov

Hydrogen Bonding Capacity: The potential to act as a hydrogen bond donor or acceptor is a critical factor for specific interactions with protein targets. researchgate.netnih.gov

A QSAR study on coumarins as MAO inhibitors found that activity was strongly correlated with polarizability, dipole moment, HOMO/LUMO energies, and a lipophilicity index. bas.bg Another study on antioxidant coumarins identified molecular complexity, H-bond donor character, and lipophilicity as the most important parameters. researchgate.netnih.gov

Role of Hydrophobicity in Enzyme and Receptor Interactions

The hydrophobicity of this compound, primarily due to its long decyloxy tail, is a defining feature in its interactions with biological targets. The ten-carbon alkyl chain significantly increases the molecule's lipophilicity.

In QSAR models for both antioxidant and MAO-inhibitory activities of coumarins, lipophilic character was identified as a key descriptor for activity. researchgate.netnih.govbas.bg This suggests that increased hydrophobicity facilitates the transport of the molecule to the active site or enhances its binding within a hydrophobic pocket of the enzyme or receptor.

For P-glycoprotein, which has a large, hydrophobic binding pocket, the decyloxy chain is expected to be a major contributor to binding affinity. nih.govnih.gov A 2D-QSAR study on benzopyrane-based P-gp inhibitors showed a direct linear correlation between the van der Waals surface area of hydrophobic atoms and inhibitory activity. nih.gov The long alkyl chain of this compound contributes significantly to this hydrophobic surface area. Furthermore, the flexibility of the alkyl chain can allow the molecule to adopt an optimal conformation within the binding site, synergizing its activity. nih.gov Studies on 7-alkoxy-coumarins have shown that the long alkyl chains promote aggregation, which is essential for forming thin films, a property driven by hydrophobic interactions. nih.gov

Analysis of Nonlinear Optical (NLO) Properties

Organic molecules like this compound with specific electronic structures can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The key feature for second-order NLO activity is a donor-π-acceptor (D-π-A) system within the molecule.

In the coumarin scaffold, the benzopyrone core acts as an electron acceptor and a π-conjugated bridge. The substituent at the 7-position can function as an electron-donating group (D). The oxygen of the decyloxy group in this compound acts as an electron donor, creating an intramolecular charge transfer (ICT) system from the donor group to the acceptor pyrone ring. This ICT is crucial for NLO properties. nih.govresearchgate.net

Computational analysis, typically using Density Functional Theory (DFT), is employed to calculate NLO-relevant parameters: mdpi.com

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response.

Studies on ruthenium complexes of coumarin dyes have used the Hyper-Rayleigh Scattering technique to experimentally measure the first hyperpolarizability (β), yielding large values that were enhanced by resonance. rsc.org Theoretical calculations using the two-level model can then be used to estimate the static hyperpolarizability (β₀), which is free from resonance effects. rsc.org DFT calculations on other organic molecules have been used to investigate how different donor and acceptor groups modulate the hyperpolarizability. rsc.org For this compound, the strong donor capacity of the 7-alkoxy group is expected to result in a significant NLO response.

Computational Assessment of Thermodynamic Characteristics

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the thermodynamic properties of molecules like this compound. These theoretical studies provide valuable insights into the stability, reactivity, and spontaneity of chemical processes involving the compound. The analysis often focuses on the temperature dependency of key thermodynamic characteristics. researchgate.net

The primary thermodynamic parameters calculated include enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.net The resulting data helps in understanding the molecule's behavior under various temperature conditions.

Research on related coumarin derivatives has demonstrated that computational methods can effectively predict their thermodynamic behavior. researchgate.netnih.gov For instance, the Gibbs free energy is crucial for determining the relative stability of different isomers or conformers of a molecule. nih.gov A lower Gibbs free energy value indicates a more stable form. nih.gov

While specific experimental and computational data on the thermodynamic properties of this compound are not extensively available in the public domain, the principles of such an analysis can be illustrated. A typical computational study would report the standard thermodynamic quantities at a given temperature (usually 298.15 K) and their variation with temperature.

The following table is a representative example of how thermodynamic data from a computational study on a coumarin derivative might be presented. Note: This table is illustrative and does not represent actual calculated values for this compound.

Table 1: Representative Computationally Derived Thermodynamic Properties

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Standard Enthalpy | H° | Illustrative Value | kcal/mol |

| Standard Entropy | S° | Illustrative Value | cal/mol·K |

| Standard Gibbs Free Energy | G° | Illustrative Value | kcal/mol |

The relationship between these parameters is defined by the equation:

ΔG° = ΔH° - TΔS°

Where:

ΔG° is the change in standard Gibbs free energy.

ΔH° is the change in standard enthalpy.

T is the absolute temperature.

ΔS° is the change in standard entropy.

By calculating these values, researchers can predict the spontaneity of reactions, the stability of the compound, and its potential interactions with other molecules from a thermodynamic perspective. These computational insights are fundamental in the fields of drug design and materials science for screening and designing new compounds with desired properties. dovepress.com

Structure Activity Relationship Sar Studies of 7 Decyloxy 2h 1 Benzopyran 2 One and Analogues

Influence of Alkyl Chain Length at the 7-Position on Biological Activity and Selectivity

The length of the alkyl chain at the 7-position of the coumarin (B35378) ring plays a critical role in modulating the biological activity of these compounds. This is largely attributed to its effect on the molecule's lipophilicity, which influences its ability to penetrate cell membranes. nih.gov

Research on 4-hydroxycoumarins has demonstrated that varying the length of the alkyl chain at different positions can significantly impact their activity. For instance, a series of 14 functionalized 4-hydroxycoumarins with both linear and branched alkyl chains of different lengths were synthesized and evaluated for their ability to inhibit VKORC1 in rat liver microsomes. nih.gov With the exception of two compounds, the C3-alkyl derivatives exhibited sub-micromolar activity, surpassing the benchmark compound phenprocoumon. nih.gov

In the context of O-prenylated coumarins, it has been observed that their cytotoxic properties are dependent on the length of the prenyl chain. A longer chain increases the lipophilicity of the molecule, thereby facilitating its penetration into cells and enhancing its cytotoxic activity. nih.gov Similarly, studies on 7-aminoalcoxycoumarins revealed that the number of carbon atoms in the aminoalcoxy substituent impacts their ferric-reducing ability. A shorter chain with one carbon atom showed a higher ferric-reducing potential compared to longer chains with two or three carbon atoms. nih.gov

These findings underscore the importance of optimizing the alkyl chain length at the 7-position to achieve desired biological outcomes. The lipophilic nature of the decyloxy group in 7-(decyloxy)-2H-1-benzopyran-2-one is a key determinant of its interaction with biological targets.

Table 1: Influence of Alkyl Chain Length on Biological Activity

| Compound Class | Position of Alkylation | Alkyl Chain Variation | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarins | C-3 | Varied linear and branched chains | Sub-micromolar inhibition of VKORC1, surpassing phenprocoumon. | nih.gov |

| O-Prenylated Coumarins | Varied | Increasing prenyl chain length | Increased lipophilicity and enhanced cytotoxic activity. | nih.gov |

| 7-Aminoalcoxycoumarins | 7-position | 1, 2, and 3 carbon atoms in the aminoalcoxy chain | A one-carbon chain showed higher ferric-reducing potential. | nih.gov |

Impact of Substituents at Positions C-3, C-4, and C-8 on Activity Profiles

Substitutions at the C-3, C-4, and C-8 positions of the coumarin nucleus are pivotal in defining the biological activity profile of the resulting derivatives. mdpi.comfrontiersin.org

C-3 Position: The C-3 position is a frequent site for modification to generate a wide array of biologically active coumarin derivatives. nih.gov Increased interest in 3-substituted coumarins stems from their significant applications in medicine and chemical biology. frontiersin.org For example, a QSAR study indicated that multiple electron-withdrawing groups, particularly at the C-3 position, enhance antifungal activity against Macrophomina phaseolina. nih.gov Conversely, the presence of a large substituent at the C-3 position can decrease antioxidant activity due to steric hindrance. researchgate.net The introduction of an aryl group at this position has been shown to be crucial for enhancing the antioxidant activity of 4-hydroxycoumarin (B602359) derivatives. researchgate.net

C-4 Position: Substituents at the C-4 position also significantly influence the biological properties of coumarins. mdpi.com For instance, the presence of a hydroxyl group at C-4 is a common feature in anticoagulant coumarins like warfarin. The reactivity of the C-4 position allows for the synthesis of structurally diverse derivatives with improved biological and pharmacological activities. frontiersin.org

C-8 Position: The C-8 position is another key site for substitution. Studies have shown that hydroxyl groups at the 7 and 8 positions are fundamental for both primary and secondary antioxidant activity. nih.gov Furthermore, in a series of novel coumarins, substitution at the C-8 position with various moieties led to compounds with potential antitumor activity. mdpi.com

The interplay of substituents at these positions allows for the fine-tuning of the electronic and steric properties of the coumarin scaffold, leading to derivatives with specific and enhanced biological activities. mdpi.comnih.gov

Table 2: Impact of Substituents at C-3, C-4, and C-8

| Position | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Electron-withdrawing groups | Enhanced antifungal activity. | nih.gov |

| C-3 | Large substituents | Decreased antioxidant activity (steric hindrance). | researchgate.net |

| C-3 | Aryl group | Enhanced antioxidant activity of 4-hydroxycoumarins. | researchgate.net |

| C-4 | Hydroxyl group | Common in anticoagulant coumarins. | frontiersin.org |

| C-7 & C-8 | Hydroxyl groups | Fundamental for antioxidant activity. | nih.gov |

| C-8 | Various moieties | Potential antitumor activity. | mdpi.com |

Stereochemical Considerations and Conformational Effects on Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) and the spatial arrangement of a molecule (conformation) are critical factors in how a coumarin derivative like this compound interacts with its biological targets. researchgate.net Molecular recognition, the specific binding of one molecule to another, is highly dependent on the shape and electronic properties of the interacting molecules.

The planarity and lipophilicity of the coumarin scaffold, along with the presence of a cyclic lactone moiety, enable it to bind to various biological targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov The conformation of substituents can significantly affect these interactions. For example, in 7-(diethylamino)coumarin derivatives, the diethylamino group is conformationally flexible in solution, which aids in solubilization. nih.govrsc.org However, in the crystalline state, it acts as a structural spacer that promotes π-stacking interactions. nih.govrsc.org

Stereochemistry plays a crucial role in the biological activity of chiral coumarin derivatives. In the asymmetric photodimerization of coumarin derivatives bearing a chiral 2-oxazolidinone (B127357) auxiliary, only the syn-head-to-tail dimer was formed with moderate diastereoselectivity. rsc.org This selectivity was attributed to the effective diastereofacial shielding of the reaction site by the benzyl (B1604629) group of the chiral auxiliary. rsc.org

Correlation between Physicochemical Properties (e.g., Lipophilicity, Electronic Properties) and Biological Outcomes

The biological activity of coumarin derivatives is strongly correlated with their physicochemical properties, particularly lipophilicity and electronic characteristics. nih.gov These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their interaction with target molecules.

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (log P), is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. As previously mentioned, the length of the alkyl chain at the 7-position of the coumarin ring directly influences its lipophilicity. nih.gov Increased lipophilicity can enhance the ability of a coumarin derivative to cross cell membranes and access intracellular targets. For example, the cytotoxic activity of O-prenylated coumarins increases with the length of the prenyl chain, which is attributed to increased lipophilicity facilitating cell penetration. nih.gov

Electronic Properties: The electronic properties of coumarin derivatives, determined by the nature and position of substituents, are crucial for their biological activity. Electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -NO2, -Br) can alter the electron density distribution within the molecule, affecting its reactivity and binding affinity to biological targets. nih.gov

A QSAR study on coumarin derivatives revealed that multiple electron-withdrawing groups, especially at the C-3 position, enhanced antifungal activity. nih.gov In another study, the antioxidant activity of coumarins was found to increase in the presence of electron-donating substituents like -OH, -CH3, and -OCH3. researchgate.net The electronic effects of substituents influence the stability and reactivity of coumarin derivatives, which in turn impacts their biological and pharmacological properties. nih.gov

Therefore, a comprehensive understanding of the relationship between the physicochemical properties of coumarin derivatives and their biological effects is essential for the rational design of new therapeutic agents.

Design Principles for Modulating Specific Biological Interactions and Pathways

The design of coumarin derivatives with specific biological activities relies on a set of principles derived from extensive SAR studies. These principles guide the modification of the coumarin scaffold to enhance interactions with particular biological targets and modulate specific cellular pathways. mdpi.com

Target-Specific Modifications: A key design principle is the tailoring of the coumarin core with specific substituents to achieve selective binding to different enzymes or receptors. mdpi.com For instance, 3-phenylcoumarins have been shown to mimic the binding of steroid compounds in the estrogen receptor (ER), offering a strategy to modulate ER activity. mdpi.com By strategically placing polar groups, a topological pharmacophore for ER binding can be derived. mdpi.com

Modulation of Signaling Pathways: Coumarin derivatives can be designed to modulate specific signaling pathways implicated in various diseases. For example, some coumarins can modulate the Nrf2 signaling pathway, which plays a role in the cellular response to oxidative stress and has been linked to intestinal anti-inflammatory activity. mdpi.com Similarly, certain coumarin-based analogs have been designed to inhibit the production of pro-inflammatory cytokines like TNF-α by downregulating the AKT/mTOR and NF-κB signaling pathways. nih.gov

In essence, the design of new coumarin-based therapeutic agents is a multi-faceted process that involves a deep understanding of the SAR, the specific biological target, and the desired modulation of cellular pathways. mdpi.comnih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of coumarins, providing the necessary separation from complex matrix components. mdpi.com The choice of chromatographic technique and detector is critical for achieving the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, PDA, Mass Spectrometry, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of coumarin (B35378) derivatives. researchgate.net The lipophilic nature of 7-(decyloxy)-2H-1-benzopyran-2-one, due to the long decyloxy chain, makes it well-suited for reversed-phase HPLC.

UV and Photodiode Array (PDA) Detection: UV detectors are commonly used for the detection of coumarins due to their inherent chromophoric nature. The benzopyran-2-one core exhibits strong UV absorbance. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. nih.govresearchgate.net For related coumarins, detection is often performed in the range of 280-350 nm. lcms.cz While specific data for this compound is not readily available, a similar absorption maximum would be expected. The analysis of other coumarins has been successfully performed using C18 columns with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. mdpi.comchromatographyonline.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the determination of the molecular weight and structural information of the analyte. chrom-china.com Electrospray ionization (ESI) is a common ionization technique for coumarins, and the fragmentation patterns obtained in MS/MS experiments can confirm the identity of the compound. nih.gov For coumarins, the fragmentation often involves the loss of CO and CO2. nih.gov

Fluorescence Detection: Many coumarin derivatives are naturally fluorescent, and a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection. nih.gov The excitation and emission wavelengths are specific to the coumarin's structure. nih.gov While the specific fluorescence properties of this compound are not documented, other 7-alkoxycoumarins are known to be fluorescent. nih.gov For instance, 7-(diethylamino)coumarin derivatives exhibit strong fluorescence. researchgate.net

A representative HPLC method for the analysis of a related coumarin is detailed in the table below.

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 3.0 mm, 3 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Time-dependent gradient |

| Flow Rate | 0.8 mL/min |

| Detection | PDA or MS |

| This table presents a typical HPLC method for coumarin analysis and is not specific to this compound. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coumarins are amenable to GC-MS analysis, the relatively high molecular weight and lower volatility of this compound may require high temperatures for elution. The use of a high-resolution mass spectrometer can aid in the determination of the elemental composition of the fragments. benthamopen.combenthamopenarchives.com The fragmentation of coumarins under electron ionization (EI) typically involves the loss of a CO group from the pyrone ring. benthamopen.com

A general GC-MS method that could be adapted for this compound is outlined below.

| Parameter | Value |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Transfer Line Temp. | 310 °C |

| Ionization Energy | 70 eV |

| This table presents a general GC-MS method for coumarin analysis and is not specific to this compound. benthamopen.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) with Advanced Detection

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the rapid screening and qualitative analysis of coumarins in various samples. researchgate.netplantsjournal.com These techniques are simple, cost-effective, and allow for the simultaneous analysis of multiple samples. nih.gov For the separation of coumarins, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of nonpolar and moderately polar solvents like n-hexane, dichloromethane (B109758), and ethyl acetate. researchgate.net Detection is usually performed under UV light (254 nm or 366 nm). akjournals.com Densitometric scanning can be used for quantitative analysis. researchgate.net

Sample Preparation and Extraction Methods from Complex Research Samples

The effective extraction and clean-up of this compound from complex matrices are critical steps to remove interfering substances and concentrate the analyte before chromatographic analysis.

Modern Extraction Techniques (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Accelerated Solvent Extraction)

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer. nih.gov This technique is known for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods. nih.gov For the extraction of lipophilic coumarins, organic solvents like methanol or ethanol (B145695) are often used. researchgate.net The extraction efficiency can be influenced by factors such as solvent type, temperature, and extraction time. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction. This method can significantly reduce extraction times and solvent volumes. While specific data for this compound is unavailable, MAE has been successfully applied for the extraction of other coumarins from plant materials.

Accelerated Solvent Extraction (ASE): ASE, also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. researchgate.netnih.gov This method is particularly suitable for the extraction of analytes from solid and semi-solid samples. The choice of solvent is critical, with dichloromethane and methanol being effective for a range of coumarins. nih.gov

A comparison of modern extraction techniques for coumarins is provided below.

| Technique | Principle | Advantages |

| UAE | Ultrasonic cavitation | Reduced time and solvent, improved efficiency |

| MAE | Microwave heating | Rapid extraction, lower solvent use |

| ASE/PLE | Elevated temperature and pressure | Automated, fast, efficient |

| This table summarizes the principles and advantages of modern extraction techniques applicable to coumarins. |

Solid Phase Extraction (SPE) and Microextraction Techniques for Sample Clean-up

Solid Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. researchgate.net It involves passing the sample through a sorbent bed that retains the analyte or the interferences. For coumarins, C18 or polymeric sorbents are commonly used. researchgate.netnih.gov The analyte is then eluted with a suitable solvent. Molecularly imprinted polymers (MIPs) can offer even higher selectivity for specific coumarins. nih.gov

Microextraction Techniques: Miniaturized extraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and capsule-phase microextraction (CPME), have gained popularity due to their low solvent consumption, high enrichment factors, and simplicity. mdpi.comnih.gov In DLLME, a small amount of extraction solvent is dispersed in the sample, and after centrifugation, the analyte-rich phase is collected for analysis. nih.gov CPME utilizes a sorbent-packed capsule for extraction and clean-up. mdpi.com

Optimization of Solvents and Conditions for Efficient Coumarin Isolation

The efficient isolation of coumarins, including this compound, from complex mixtures is a critical first step in their analysis. The choice of solvent and extraction conditions plays a pivotal role in maximizing the yield and purity of the isolated compounds.

Research into the extraction of various coumarins has highlighted the effectiveness of different solvents and techniques. For instance, pressurized liquid extraction (ASE) has been shown to provide high yields of simple coumarins and furanocoumarins from plant materials, utilizing the benefits of elevated temperature and pressure to enhance extraction efficiency. nih.gov Dichloromethane has proven effective for extracting a high concentration of various coumarins from the fruits of Peucedanum luxurians. nih.gov

Methanol and its aqueous solutions are frequently employed for coumarin extraction. nih.gov Studies have shown that a 40% aqueous methanol solution can yield a high recovery percentage for coumarin itself. rrjournals.com For other coumarin derivatives, different concentrations of aqueous ethanol have been found to be optimal. rrjournals.com The use of ultrasonication in conjunction with solvents like ethanol-water mixtures has also been demonstrated to improve the extraction yields of coumarins from matrices such as propolis. mdpi.com

More advanced and environmentally friendly methods involving deep eutectic solvents (DESs) have been developed. A DES system composed of choline (B1196258) chloride, citric acid, and water (1:1:2 molar ratio) has shown significantly higher extraction efficiency for certain coumarins compared to traditional organic solvents like methanol and 75% ethanol. mdpi.comresearchgate.net The optimization of extraction parameters such as liquid-to-solid ratio, time, and temperature is crucial for maximizing the yield with these novel solvents. mdpi.comresearchgate.netnih.gov

Below is an interactive data table summarizing the effectiveness of various solvent systems for the isolation of different coumarins, which can inform the selection of an appropriate method for this compound.

| Compound/Matrix | Extraction Method | Solvent System | Key Findings | Reference |

| Coumarin | Mixed Solvent Recrystallization | 40% Aqueous Methanol | Highest recovery percentage (86.4%) | rrjournals.com |

| 7-Hydroxy-4-methyl coumarin | Mixed Solvent Recrystallization | 34% Aqueous Ethanol | Higher recovery percentage | rrjournals.com |

| 7-Hydroxy coumarin | Mixed Solvent Recrystallization | 33% Aqueous Ethanol or 25% Aqueous Acetic Acid | High recovery percentage | rrjournals.com |

| Peucedanum luxurians fruits | Pressurized Liquid Extraction (ASE) | Dichloromethane | Higher concentrations of most analyzed coumarins compared to aerial parts | nih.gov |

| Angelica dahurica | Ultrasonic-assisted Extraction | Deep Eutectic Solvent (Choline chloride:citric acid:water at 1:1:2) | Significantly higher extraction rate than methanol or 75% ethanol | mdpi.comresearchgate.net |

| Italian Propolis | Ultrasonication | 7:3 Ethanol/Water mixture | Good extraction yield (181.29 µg/g) | mdpi.com |

| Italian Propolis | Maceration | Pure Ethanol | Good extraction yield (126.68 µg/g) | mdpi.com |

| Italian Propolis | Ultrasonication with β-cyclodextrin | Olive Oil | Most effective extraction (295.84 µg/g) | mdpi.com |

Coupling of Chromatographic and Spectrometric Detectors for Enhanced Specificity and Sensitivity

To achieve the high specificity and sensitivity required for the analysis of this compound, the coupling of chromatographic separation techniques with spectrometric detectors is the gold standard. This combination allows for the physical separation of the target analyte from other components in the matrix, followed by its unambiguous identification and quantification.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common separation techniques. sielc.comimrpress.com These methods utilize a stationary phase (column) and a mobile phase to separate compounds based on their physicochemical properties. sielc.com For coumarins, reversed-phase columns, such as C18, are frequently used. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting selected ions to fragmentation, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. researchgate.net This technique, often referred to as multiple reaction monitoring (MRM) in quantitative studies, significantly reduces background noise and improves the limit of quantification. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully applied to the pharmacokinetic evaluation of various complex molecules, demonstrating its power in quantifying compounds in biological matrices like plasma. researchgate.net For instance, a validated LC-MS/MS method for a sesquiterpenoid involved protein precipitation for sample pretreatment, followed by separation on an ODS column and detection using ESI in the positive MRM mode. researchgate.net Similarly, UHPLC coupled with high-resolution time-of-flight mass spectrometry (ToF-MS) has been used for the comprehensive phytochemical analysis of plant extracts, enabling the identification of numerous compounds, including various phenolic derivatives. imrpress.com

The following interactive data table provides examples of coupled chromatographic and spectrometric methods used for the analysis of coumarin-related compounds.

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-MS/MS | Octadecyl-silica (ODS) (2.6 µm, 100 x 4.6 mm) | Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water (89:11, v/v) | ESI-MS/MS (MRM mode) | Pharmacokinetic study of a sesquiterpenoid in rat plasma | researchgate.net |

| HPLC | Inertsil ODS-2 | Methanol-water | Fluorescence (Ex: 403 nm, Em: 474 nm) | Analysis of carboxylic acids derivatized with a coumarin-based reagent | researchgate.net |

| UHPLC-PDA-ToF-ESI/MS | - | - | Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry | Phytochemical analysis of Salvia verbenaca extracts | imrpress.com |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified (MS-compatible with formic acid) | Analysis of 2H-1-Benzopyran-2-one, 7-methyl- | sielc.com |

Emerging Non Therapeutic and Specialized Applications of 7 Decyloxy 2h 1 Benzopyran 2 One and Coumarin Derivatives

Fluorescent Probes and Advanced Imaging Agents

The coumarin (B35378) scaffold is central to the development of sophisticated fluorescent probes. acs.org These molecules can be engineered for high sensitivity, selectivity, and biocompatibility, making them invaluable tools for visualizing complex biological processes and characterizing heterogeneous materials. acs.orgnih.gov

Coumarin derivatives are exceptionally useful as environmentally sensitive fluorescent probes, a role for which 7-(decyloxy)-2H-1-benzopyran-2-one is structurally well-suited. The fluorescence emission of many coumarins is highly dependent on the local environment, particularly polarity and microviscosity. mdpi.comnih.gov This sensitivity makes them ideal for studying heterogeneous systems such as micelles, polymers, and supramolecular host cavities. mdpi.comnih.gov

The 7-alkoxy-coumarins, a class that includes this compound, are a key subset of these probes. mdpi.com Unlike 7-aminocoumarins, which tend to show the highest fluorescence intensity in nonpolar media, 7-alkoxy derivatives typically exhibit their strongest fluorescence in polar environments. mdpi.com The long, hydrophobic decyloxy chain of this compound enhances its utility for probing nonpolar pockets within complex aqueous systems, as it influences the molecule's partitioning and localization within these heterogeneous environments. mdpi.com Researchers have utilized coumarin fluorescence to characterize various materials, including polymer thin films, layered nanocomposites, and self-assembled monolayers. mdpi.com